molecular formula C7H5KO2 B1323363 Potassium 4-formylphenolate CAS No. 58765-11-0

Potassium 4-formylphenolate

Cat. No.: B1323363
CAS No.: 58765-11-0
M. Wt: 160.21 g/mol
InChI Key: YBMLSFPMJMAFOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-formylphenolate is an organic compound with the molecular formula C7H5KO2. It is derived from 4-hydroxybenzaldehyde and potassium hydroxide. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Potassium 4-formylphenolate is a potassium salt and its primary targets are likely to be potassium channels in the body. Potassium channels are essential for maintaining the resting potential, shaping action potentials, and other electrical signals in neurons . .

Mode of Action

Potassium ions are the primary intracellular cation found in virtually all body tissues . They play a crucial role in maintaining cell membrane potential and regulating cell volume . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes .

Biochemical Pathways

Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A few potassium-permeable ion channels exist in the outer membrane, while in the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . ATP-sensitive K+ channels (KATP) are inwardly-rectifying potassium channels, broadly expressed throughout the body . KATP is regulated by adenine nucleotides, characteristically being activated by falling ATP and rising ADP levels thus playing an important physiological role by coupling cellular metabolism with membrane excitability .

Pharmacokinetics

Such processes include absorption, distribution, chemical transformation (metabolization), and elimination of a chemical .

Result of Action

Potassium ions play a crucial role in maintaining cell membrane potential, regulating cell volume, and shaping action potentials and other electrical signals in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-formylphenolate can be synthesized by treating 4-hydroxybenzaldehyde with potassium hydroxide in ethanol. The reaction typically proceeds at room temperature, resulting in the formation of the potassium salt of 4-formylphenolate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-formylphenolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-hydroxybenzyl alcohol.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Potassium 4-formylphenolate has several applications in scientific research:

Comparison with Similar Compounds

  • Sodium 4-formylphenolate
  • Lithium 4-formylphenolate
  • 4-formylphenol

Comparison: Potassium 4-formylphenolate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium and lithium counterparts. The presence of the potassium ion can also affect the compound’s behavior in different solvents and reaction conditions .

Properties

IUPAC Name

potassium;4-formylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMLSFPMJMAFOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635429
Record name Potassium 4-formylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58765-11-0
Record name Potassium 4-formylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 1.08 liter of ethanol was dissolved 81.3 g of potassium hydroxide (content 85%) under stirring. In the solution was dissolved 150 g of p-hydroxybenzaldehyde at room temperature, which was stirred further for one hour. The reaction mixture was concentrated under reduced pressure. To the concentrate was added 350 ml of ethanol, which was concentrated again. To the solid concentrate was added 200 ml of ethanol, to which was further added 2.1 liters of diisopropyl ether, then the mixture was stirred for one hour at room temperature. Resulting precipitates were collected by filtration under reduced pressure and washed with 150 ml of diisopropyl ether, followed by drying at 40° C. under reduced pressure to give 197 g (yield 100%) of potassium 4-formylphenolate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step Two
Quantity
1.08 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-formylphenolate
Reactant of Route 2
Potassium 4-formylphenolate
Reactant of Route 3
Potassium 4-formylphenolate
Reactant of Route 4
Reactant of Route 4
Potassium 4-formylphenolate
Reactant of Route 5
Potassium 4-formylphenolate
Reactant of Route 6
Potassium 4-formylphenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.